

Technical Support Center: Commercial Phoenixin-14 ELISA Kits

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Compound of Interest		
Compound Name:	Phoenixin-14	
Cat. No.:	B15136899	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using commercial **Phoenixin-14** (PNX-14) ELISA kits.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a commercial Phoenixin-14 ELISA kit?

A1: Most commercial **Phoenixin-14** ELISA kits are based on the sandwich enzyme-linked immunosorbent assay (ELISA) technique.[1][2][3][4] In this method, a microplate is pre-coated with a capture antibody specific for PNX-14. When the sample is added, the PNX-14 present binds to this antibody. Subsequently, a biotin-conjugated detection antibody that recognizes a different epitope on the PNX-14 is added, forming a "sandwich". Streptavidin-HRP is then introduced, which binds to the biotin on the detection antibody. Finally, a TMB substrate is added, and the HRP enzyme catalyzes a color change, which is proportional to the amount of PNX-14 in the sample.[1]

Q2: What sample types are compatible with **Phoenixin-14** ELISA kits?

A2: These kits are typically validated for use with a variety of biological samples, including serum, plasma, cell culture supernatants, and tissue homogenates.

Q3: What is the typical detection range and sensitivity of these kits?



A3: The detection range and sensitivity can vary between manufacturers. However, a common detection range is 1.563-100 pg/ml, with a sensitivity of less than 1 pg/ml. Always refer to the manufacturer's datasheet for the specific kit you are using.

Q4: How should I prepare my samples?

A4: Proper sample preparation is crucial for accurate results.

- Serum: Allow whole blood to clot for 2 hours at room temperature or overnight at 4°C.
 Centrifuge for 20 minutes at 1000 x g. Collect the supernatant.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Collect the supernatant.
- Cell Culture Supernatant: Centrifuge the sample to remove any cells or debris.
- Tissue Homogenates: The protocol for tissue homogenization can vary depending on the tissue type. Generally, it involves lysing the tissue in a suitable buffer containing protease inhibitors.

Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: What is the signaling pathway for **Phoenixin-14**?

A5: **Phoenixin-14** exerts its effects by binding to the G protein-coupled receptor 173 (GPR173). This interaction can activate downstream signaling cascades, including the protein kinase A (PKA) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.

Quantitative Data Summary

For your convenience, here is a summary of typical performance characteristics for commercially available **Phoenixin-14** ELISA kits. Note that these values are examples, and you should always consult the specific product manual for your kit.



Parameter	Typical Value	Source
Detection Range	1.563 - 100 pg/ml	
0.36 - 3.26 ng/ml		_
Sensitivity	< 0.938 pg/ml	
0.07 ng/ml		-
Intra-Assay Precision (CV%)	< 8%	
< 10%		-
Inter-Assay Precision (CV%)	< 10%	
< 15%		-

Experimental Protocols General Sandwich ELISA Protocol for Phoenixin-14

This is a generalized protocol. Always follow the specific instructions provided with your ELISA kit.

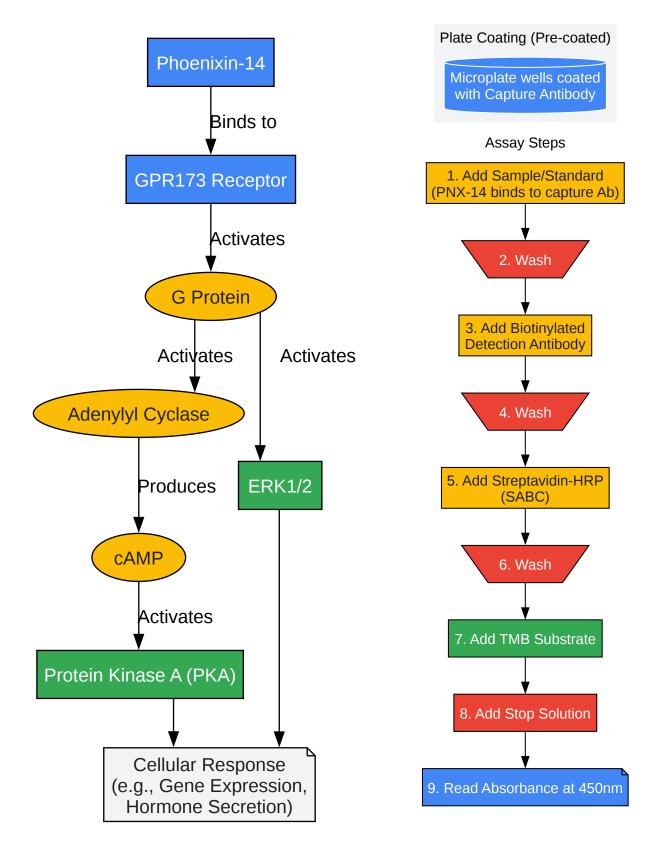
- Reagent Preparation: Bring all reagents and samples to room temperature before use.
 Prepare standard dilutions and working solutions of antibodies and other reagents as per the kit manual.
- Sample/Standard Addition: Add 100 μ L of standards and samples to the appropriate wells of the microplate. Seal the plate and incubate for 90 minutes at 37°C.
- Washing: Aspirate the liquid from each well and wash the plate. The number of washes may vary, so consult your protocol. Typically, this step is repeated 2-3 times.
- Detection Antibody Addition: Add 100 μL of the biotin-labeled detection antibody working solution to each well. Seal the plate and incubate for 60 minutes at 37°C.
- Washing: Repeat the washing step as described in step 3.



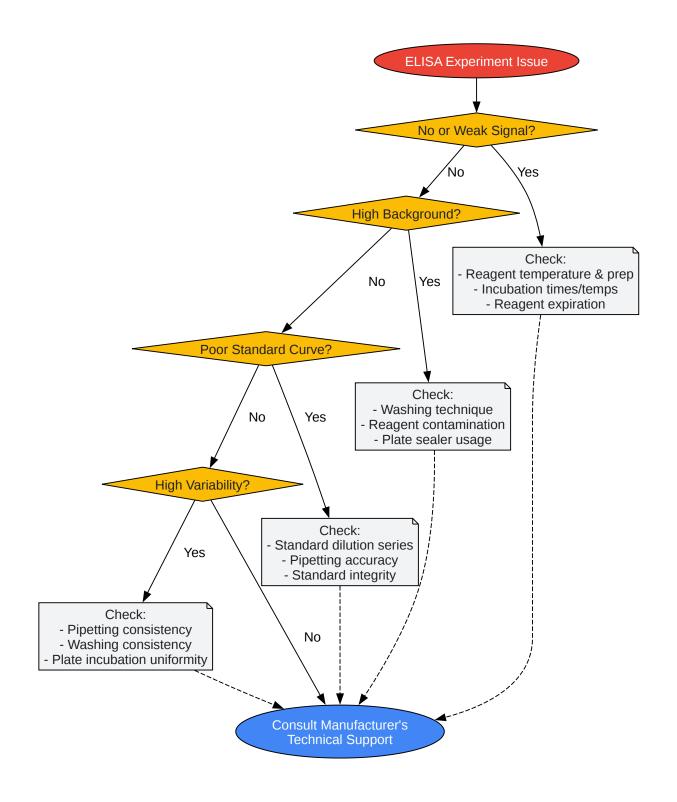
- Streptavidin-HRP Addition: Add 100 μL of the Streptavidin-HRP (SABC) working solution to each well. Seal the plate and incubate for 30 minutes at 37°C.
- Washing: Repeat the washing step, often with an increased number of washes (e.g., five times).
- Substrate Addition: Add 90 μL of TMB substrate solution to each well. Seal the plate and incubate at 37°C in the dark for 10-20 minutes.
- Stop Reaction: Add 50 μ L of the stop solution to each well. The color will change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.
- Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of Phoenixin-14 in your samples.

Visualizations









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